Orotidine

描述

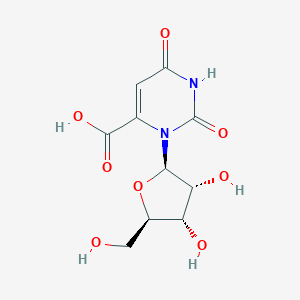

Structure

3D Structure

属性

IUPAC Name |

3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O8/c13-2-4-6(15)7(16)8(20-4)12-3(9(17)18)1-5(14)11-10(12)19/h1,4,6-8,13,15-16H,2H2,(H,17,18)(H,11,14,19)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKCRAVPPBFWEJD-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90953435 | |

| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

314-50-1 | |

| Record name | Orotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=314-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orotidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000314501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-2-oxo-3-pentofuranosyl-2,3-dihydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90953435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OROTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B350MC02GZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

> 400 °C | |

| Record name | Orotidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000788 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

准备方法

Mercury-Mediated Condensation

The mercury-mediated approach, detailed in a seminal patent, involves a multi-step process starting with the n-butyl ester of orotic acid (I). This compound is treated with mercuric salts (e.g., mercuric chloride or acetate) in aqueous alcohol to form the monomercury derivative (II). Subsequent condensation with 2,3,5-tri-O-benzoylribofuranosyl chloride in refluxing xylene or toluene yields the tribenzoyl n-butyl ester of this compound (III). Critical parameters include:

-

Reaction Temperature : Reflux conditions (110–140°C) to facilitate glycosidic bond formation.

-

Solvent Selection : Aromatic hydrocarbons (benzene, toluene) to stabilize intermediates.

Deprotection of III is achieved via sequential treatment with sodium methoxide in methanol and aqueous base, followed by ion-exchange chromatography to isolate this compound (IV). Crystallization as a cyclohexylammonium salt enhances purity, though mercury usage raises safety and environmental concerns.

Phosphoramidite-Based Solid-Phase Synthesis

A modern alternative employs phosphoramidite chemistry to incorporate this compound into RNA oligomers. Starting with the methylester derivative of this compound (1), a five-step synthesis yields the phosphoramidite (3), suitable for automated solid-phase synthesis. Key steps include:

-

Intramolecular Nucleosidation : Ensures stereochemical fidelity at the glycosidic bond.

-

Deprotection Protocol : Sequential treatment with NaOH (50 mM, 48 h) and Et3N·3HF cleaves methyl esters and 2′-O-TBDMS groups, respectively.

Despite high yields in phosphoramidite synthesis, deprotection often causes strand scission, limiting the production of long this compound-rich sequences. MALDI-TOF mass spectrometry confirms oligomer integrity, with destabilization observed in duplexes due to this compound’s syn conformation.

Table 1: Comparative Analysis of Chemical Synthesis Methods

Enzymatic Production of this compound

Enzymatic methods offer a sustainable route to this compound, leveraging microbial systems for phosphate transfer.

This compound-5′-Phosphate (O5P) Synthesis

A protocol utilizing Serratia marcescens cells converts this compound to O5P via phosphate transfer from p-nitrophenylphosphate. The reaction mixture (pH 4, 37°C, 21 h) includes:

-

Substrates : this compound (2 mM), p-nitrophenylphosphate (8 mM).

Post-reaction, ethyl acetate extraction and column chromatography (DEAE-cellulose) isolate O5P, with a yield of 60–70%. Ethanol fractionation (25–40% v/v) and MnCl2 pretreatment remove nucleic acids, enhancing enzyme specificity.

Large-Scale Fermentation

Historically, this compound was isolated from Neurospora crassa fermentations, though modern iterations use engineered E. coli expressing this compound phosphorylase. However, scalability issues persist due to low titers and costly purification.

Table 2: Enzymatic vs. Chemical Synthesis

Stability and Purification Challenges

This compound’s carboxylate group introduces instability under basic conditions, necessitating optimized deprotection protocols. For instance, NaOH-mediated ester hydrolysis at RT minimizes degradation compared to NH4OH/EtOH. Chromatographic purification (DEAE-cellulose, gradient elution) remains standard, though crystallization as amine salts improves recovery.

Emerging Techniques and Innovations

Recent advances include:

化学反应分析

Types of Reactions: Orotidine undergoes various chemical reactions, including decarboxylation, which is catalyzed by the enzyme this compound 5’-monophosphate decarboxylase. This reaction converts this compound 5’-monophosphate to uridine 5’-monophosphate .

Common Reagents and Conditions: The decarboxylation reaction typically involves the enzyme this compound 5’-monophosphate decarboxylase, which does not require metal ions or other cofactors . The reaction conditions are mild, usually occurring at physiological pH and temperature.

Major Products: The major product of the decarboxylation reaction is uridine 5’-monophosphate .

科学研究应用

Drug Development

Orotidine-5'-monophosphate decarboxylase (ODCase) has emerged as a crucial target for developing novel therapeutic agents. The enzyme catalyzes the conversion of OMP to uridine-5'-monophosphate (UMP), an essential step in pyrimidine nucleotide biosynthesis. Inhibitors of ODCase have potential applications in treating various diseases, including:

- Malaria : this compound analogs have been investigated for their efficacy against the malaria parasite by targeting plasmodial ODCase, which is vital for nucleotide synthesis in these organisms .

- Viral Infections : ODCase inhibitors have shown promise against RNA viruses such as West Nile virus and poxviruses. The structural diversity of these inhibitors allows for tailored approaches to combat viral infections .

- Tuberculosis : Research indicates that targeting the orotate phosphoribosyltransferase (OPRT) enzyme involved in OMP synthesis can lead to new treatments for tuberculosis. OPRT's unique kinetic mechanisms make it a viable target for selective inhibitors that can disrupt nucleotide metabolism in Mycobacterium tuberculosis .

Biomarker for Cardiovascular Disease

Recent studies have identified serum this compound as a novel biomarker associated with increased cardiovascular disease (CVD) risk, particularly in patients with type 2 diabetes (T2D). Key findings include:

- Association with CVD Risk : Elevated levels of serum this compound correlate with higher odds of incident CVD and coronary heart disease (CHD), independent of renal function. This suggests its potential use in risk stratification for patients with T2D .

- Mechanism of Action : this compound mediates the effects of declining glomerular filtration rate (GFR) on CVD risk, indicating its role as a biological mediator in this context .

Biochemical Significance

This compound and its derivatives are integral to various biochemical pathways, particularly in nucleotide metabolism:

- Nucleotide Synthesis : this compound is a precursor in the de novo synthesis pathway of pyrimidine nucleotides. The enzymes involved, such as OPRT and ODCase, are critical for maintaining nucleotide pools necessary for DNA and RNA synthesis .

- Enzyme Activity Coordination : Studies have shown that the activities of OPRT and ODCase are coordinated within cells, suggesting a complex regulatory mechanism that could be targeted for therapeutic interventions .

Data Table: Summary of Applications

作用机制

Orotidine exerts its effects primarily through its role as an intermediate in pyrimidine nucleotide biosynthesis. The enzyme this compound 5’-monophosphate decarboxylase catalyzes the decarboxylation of this compound 5’-monophosphate to uridine 5’-monophosphate . This reaction is crucial for the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

相似化合物的比较

Comparison with Similar Compounds

Orotidine vs. Uridine

Uridine, the decarboxylated product of OMP, lacks the C6 carboxylate group present in this compound. This structural difference has significant functional implications:

The C6 carboxylate in this compound disrupts RNA duplex stability by inducing syn-conformational preferences and steric hindrance, unlike uridine, which adopts an anti-conformation for optimal base stacking .

This compound vs. This compound 5′-Monophosphate (OMP)

OMP, the phosphorylated form of this compound, is the natural substrate for OMPDC. The 5′-phosphate group is critical for enzyme binding and transition-state stabilization:

The 5′-phosphate in OMP anchors the substrate to OMPDC, enabling ground-state destabilization and transition-state stabilization via interactions with conserved active-site residues (e.g., Lys-93, Asp-70) .

This compound vs. Truncated Analogs (EO, FEO)

Truncated analogs like 1-(β-D-erythrofuranosyl)orotic acid (EO) and 5-fluoroorotate derivatives (FEO) lack the 5′-phosphate but are used to study OMPDC’s phosphodianion activation:

Phosphite dianion restores catalytic efficiency for EO by compensating for the missing 5′-phosphate, highlighting the modularity of OMPDC’s active site . The 5-fluoro substituent in FEO stabilizes the vinyl carbanion transition state, further enhancing reactivity .

This compound vs. Other Pyrimidine Nucleosides

This compound’s enzymatic processing and RNA interactions differ markedly from other pyrimidine nucleosides:

- 5-Methyluridine : Exhibits 10% substrate activity for orotate phosphorylating enzymes, compared to 1% for this compound .

- Cytidine/Uridine Derivatives : Phosphorylation efficiency for uridine is 100-fold higher than for this compound in Erwinia carotovora enzymes .

Key Research Findings

RNA Destabilization : this compound incorporation reduces RNA duplex thermal stability (ΔTm = −25.9°C) due to steric clashes from the C6-carboxylate .

Enzymatic Specificity : The 5′-phosphate in OMP is essential for transition-state stabilization in OMPDC, while this compound’s lack of phosphate results in poor catalytic efficiency (kcat/Km = 1.8 × 10⁻⁴ M⁻¹s⁻¹) .

Phosphite Activation: Exogenous phosphite dianion enhances OMPDC activity for truncated substrates, mimicking the 5′-phosphate’s role in OMP .

Prebiotic Relevance : this compound’s absence in extant RNA suggests evolutionary selection against its destabilizing properties, favoring uridine for functional RNA systems .

生物活性

Orotidine, a pyrimidine nucleotide, plays a crucial role in the biosynthesis of nucleotides and has been studied for its biological activities, particularly in the context of metabolic pathways and potential therapeutic applications. This article explores the biological activity of this compound, including its enzymatic interactions, implications in disease states, and potential as a biomarker.

1. Enzymatic Pathways Involving this compound

This compound is primarily involved in the de novo synthesis of pyrimidine nucleotides. The conversion of orotic acid to uridine-5'-monophosphate (UMP) involves two key enzymes: orotidylate phosphoribosyltransferase and This compound-5'-phosphate decarboxylase . These enzymes are crucial for maintaining nucleotide pools within cells, particularly in rapidly dividing tissues.

- Orotidylate Phosphoribosyltransferase : This enzyme catalyzes the first step in converting orotic acid to UMP by transferring a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotic acid.

- This compound-5'-Phosphate Decarboxylase : This enzyme subsequently decarboxylates this compound-5'-phosphate to UMP, which is then phosphorylated to form uridine triphosphate (UTP) and cytidine triphosphate (CTP).

Research has shown that these enzymes can form a complex that may be critical for their stability and activity, particularly in aging red blood cells .

Cardiovascular Disease (CVD)

Recent studies have identified serum this compound as a potential biomarker for cardiovascular risk, especially in patients with type 2 diabetes mellitus (T2D). A study demonstrated that higher levels of serum this compound were associated with increased odds of incident CVD and coronary heart disease (CHD), independent of renal function .

- Key Findings :

- This compound levels were inversely correlated with glomerular filtration rate (GFR), suggesting that declining kidney function may elevate this compound levels, thereby increasing CVD risk.

- In a validation cohort, an odds ratio (OR) of 1.39 was calculated for CHD per standard deviation increase in this compound levels, indicating a significant association .

Hereditary Orotic Aciduria

This compound also plays a role in hereditary orotic aciduria (HOA), a rare genetic disorder characterized by the inability to convert orotic acid into UMP due to deficiencies in the aforementioned enzymes. Treatment with uridine triacetate has been shown to alleviate symptoms by providing an alternative source of uridine .

Case Study: this compound as a Biomarker

A study involving 409 individuals found that serum this compound was significantly associated with increased cardiovascular events. The research employed robust metabolomics approaches to validate these findings across different populations .

- Table 1: Summary of this compound's Role in CVD Risk

| Parameter | Discovery Set (n=409) | Validation Set (n=599) |

|---|---|---|

| Odds Ratio for CVD | 1.94 (95% CI 1.39–2.72) | 1.39 (95% CI 1.11–1.75) |

| Inverse Correlation with GFR | Yes | Yes |

| Mediation Effect | 60% | Not assessed |

4. Conclusion

This compound's biological activity extends beyond its role as a nucleotide precursor; it is implicated in various health conditions, notably cardiovascular diseases and genetic disorders like HOA. Its potential as a biomarker for CVD risk highlights the importance of further research into its metabolic pathways and clinical applications.

常见问题

Q. How is orotidine enzymatically synthesized from orotate in pyrimidine biosynthesis pathways?

this compound is synthesized via a two-step enzymatic process. First, orotate phosphoribosyltransferase (OPRT) catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotate, forming this compound 5′-monophosphate (OMP) and releasing pyrophosphate . Isotopic labeling studies further demonstrate that this process can incorporate labeled riboses or orotates through enzymatic cascades involving kinases (e.g., ribokinase) and dehydrogenases .

Q. What is the role of this compound 5′-monophosphate decarboxylase (OMPDC) in pyrimidine metabolism?

OMPDC catalyzes the decarboxylation of OMP to uridine 5′-monophosphate (UMP), a critical step in de novo pyrimidine biosynthesis. Mutations in OMPDC (e.g., pyrG89 in Aspergillus nidulans) disrupt uracil homeostasis, leading to elevated cellular uracil levels and altered developmental pathways under stress conditions . Standard assays for OMPDC activity involve discontinuous HPLC-based monitoring of uridine formation from this compound, with reaction conditions optimized for pH, ionic strength, and substrate concentration .

Q. What experimental approaches are used to study the kinetics of this compound decarboxylation?

Discontinuous assays coupled with HPLC analysis are commonly employed. For example, reactions are quenched with formic acid, and product (uridine) formation is quantified via UV detection at 262 nm. Second-order rate constants () are calculated from initial velocities under controlled conditions (e.g., 25°C, pH 7.1, and specific ionic strengths) .

Advanced Research Questions

Q. What challenges arise when synthesizing RNA oligomers with multiple this compound residues, and how are they mitigated?

Incorporating this compound into RNA oligomers requires a specialized phosphoramidite derivative. However, deprotection of the orotate methyl ester post-synthesis leads to strand scission. A three-step protocol addresses this: (1) cyanoethyl deprotection with EtN, (2) NaOH-mediated ester cleavage and nucleobase deprotection, and (3) 2′-O-TBDMS removal with EtN·3HF. This minimizes degradation while enabling strategic insertions of 1–2 this compound residues, validated via MALDI-TOF and UV melting studies .

Q. How are kinetic isotope effects (KIEs) measured in this compound enzymatic reactions?

KIEs are determined using H and C internal competition methods. For instance, [5′-C]this compound serves as a remote label to measure H KIEs at positions 1′, 2′, and 4′. Corrections for isotope-independent binding effects are applied, with [4′-H]this compound used as a secondary label for N KIEs .

Q. How do mutations in OMPDC affect cellular uracil regulation and fungal development?

In A. nidulans, pyrG89 mutants exhibit 6.5-fold higher uracil levels under excess uracil stress, triggering premature sexual development. Transcriptomic analysis reveals activation of developmental genes, linking pyrimidine metabolism to morphogenetic pathways. HPLC quantification of intracellular uracil and RNA-seq are key methodologies here .

Q. What strategies are used to isolate and characterize the OMPDC domain in multifunctional enzymes like UMP synthase?

The OMPDC domain is isolated via enzymatic cleavage or recombinant expression, followed by kinetic characterization (e.g., substrate specificity and pH dependence). Activity assays are compared to full-length UMP synthase to assess functional autonomy, with structural insights provided by X-ray crystallography or mutagenesis studies .

Methodological Considerations

- Isotopic Labeling : Use enzymatic cascades (e.g., RK, HK, PRPP synthase) to synthesize site-specifically labeled orotidines .

- RNA Synthesis : Optimize deprotection protocols to balance carboxylate liberation and oligonucleotide stability .

- KIEs : Validate remote labeling assumptions (e.g., negligible C isotope effects) to ensure accurate KIE calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。